molecular formula C24H24FN3 B5268545 N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline

N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline

Cat. No.: B5268545
M. Wt: 373.5 g/mol
InChI Key: XUJTXRSPIXTQFV-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline is a Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be catalyzed by acids or bases to increase the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
  • N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline is unique due to its structural features, including the presence of both fluorophenyl and piperidinyl groups

Properties

IUPAC Name

N-[(E)-[(4-fluorophenyl)-(4-piperidin-1-ylphenyl)methylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3/c25-21-13-9-19(10-14-21)24(27-26-22-7-3-1-4-8-22)20-11-15-23(16-12-20)28-17-5-2-6-18-28/h1,3-4,7-16,26H,2,5-6,17-18H2/b27-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJTXRSPIXTQFV-PNHLSOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=NNC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)/C(=N\NC3=CC=CC=C3)/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.